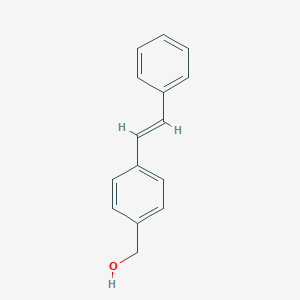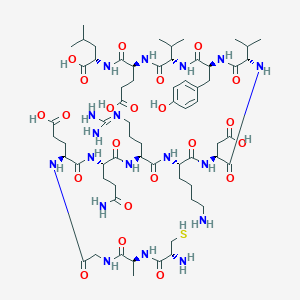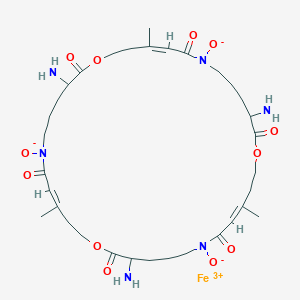
Fusigen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fusigen is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic peptide that has been developed to mimic the action of a natural protein, fusogenic membrane glycoprotein (FMG). FMG is responsible for facilitating the fusion of biological membranes, which is a critical process in various physiological and pathological events. The development of Fusigen provides researchers with a powerful tool to study membrane fusion and opens up new possibilities for drug delivery and gene therapy.
作用机制
Fusigen works by binding to the cell membrane and inducing the fusion of the lipid bilayer. The hydrophobic domain of Fusigen interacts with the lipid bilayer, causing it to destabilize and form a fusion pore. The hydrophilic domain of Fusigen then promotes the expansion of the fusion pore, allowing the contents of the vesicle to be released into the cytoplasm or extracellular space.
生化和生理效应
Fusigen has been shown to have a range of biochemical and physiological effects. It can induce the fusion of biological membranes, leading to the release of intracellular contents and the uptake of extracellular molecules. Fusigen has also been shown to induce the formation of membrane nanotubes, which are important for intercellular communication and the transfer of cellular components. Additionally, Fusigen has been shown to have immunomodulatory effects, where it can activate immune cells and enhance the immune response.
实验室实验的优点和局限性
The use of Fusigen in laboratory experiments provides researchers with a powerful tool to study membrane fusion and drug delivery. Fusigen is highly specific for membrane fusion and can be used to study a range of biological processes. However, there are also limitations to the use of Fusigen. It can be difficult to control the concentration and timing of Fusigen exposure, which can lead to non-specific effects. Additionally, the use of Fusigen requires specialized equipment and expertise, which can be a barrier to its widespread use.
未来方向
There are many future directions for the use of Fusigen in scientific research. One area of interest is the development of Fusigen-based drug delivery systems. Fusigen can be used to facilitate the delivery of therapeutic molecules across biological membranes, which could improve the efficacy of drugs and reduce side effects. Another area of interest is the study of membrane nanotubes and their role in intercellular communication. Fusigen can be used to induce the formation of membrane nanotubes, which could provide insights into their function and potential therapeutic applications. Finally, the use of Fusigen in immunotherapy is an area of active research, where it is being studied as a potential adjuvant for cancer vaccines.
合成方法
Fusigen is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification. The chemical structure of Fusigen is designed to have a hydrophobic domain that interacts with the cell membrane and a hydrophilic domain that facilitates the fusion process.
科学研究应用
Fusigen has been extensively studied in various scientific fields, including cell biology, biophysics, and drug delivery. It has been used to study the fusion of biological membranes, including the fusion of virus particles with host cells, the fusion of sperm and egg cells during fertilization, and the fusion of intracellular vesicles with the plasma membrane. Fusigen has also been used as a tool for drug delivery, where it can be used to facilitate the delivery of therapeutic molecules across biological membranes.
属性
CAS 编号 |
19624-79-4 |
|---|---|
产品名称 |
Fusigen |
分子式 |
C33H51FeN6O12 |
分子量 |
779.6 g/mol |
IUPAC 名称 |
iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |
InChI |
InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |
InChI 键 |
KUQNHSOWVDQAOF-BBXZRSJSSA-N |
手性 SMILES |
C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |
SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
规范 SMILES |
CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |
同义词 |
fusarinine C fusigen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



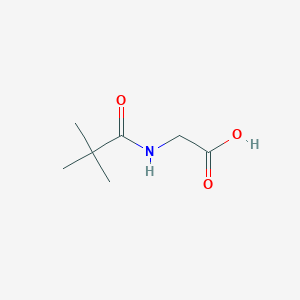
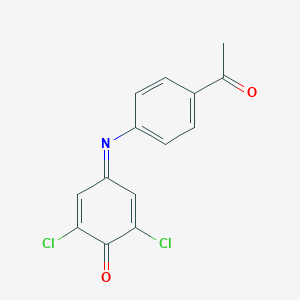
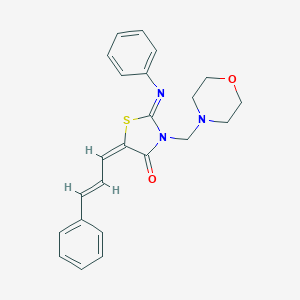
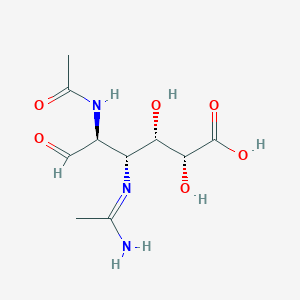
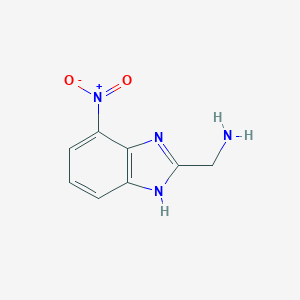
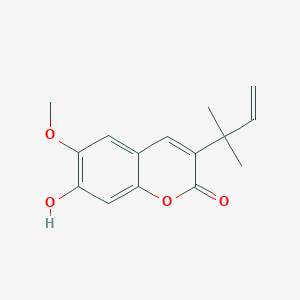
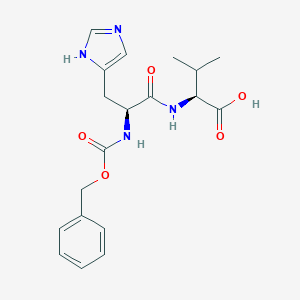
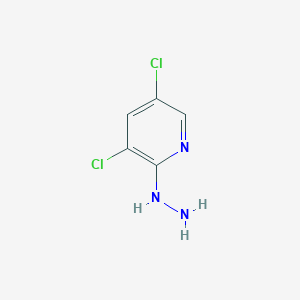
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
